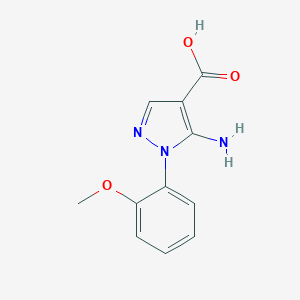

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-(2-methoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-9-5-3-2-4-8(9)14-10(12)7(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVPZSGLZLPMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398841 | |

| Record name | 5-amino-1-(2-methoxyphenyl)pyrazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-94-5 | |

| Record name | 5-amino-1-(2-methoxyphenyl)pyrazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(2-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Procedure

The most widely reported method involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with 2-methoxyphenylhydrazine, followed by hydrolysis.

Steps :

-

Cyclocondensation :

-

React ethyl acetoacetate (1 eq) with 2-methoxyphenylhydrazine (1 eq) in ethanol under reflux (70–80°C, 5–6 hours).

-

Intermediate: Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate.

-

-

Ester Hydrolysis :

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | >95 |

| Temperature | 70°C | - | - |

| NaOH Concentration | 3 M | - | - |

Key Findings :

-

Prolonged reflux (>6 hours) reduces yield due to decomposition.

-

Ethanol ensures solubility of intermediates, minimizing side reactions.

Multi-Component Reactions (MCRs) Using Malononitrile

Mechanochemical Synthesis

A green chemistry approach employs azo-linked aldehydes, malononitrile, and hydrazines in a one-pot reaction catalyzed by Fe₃O₄@SiO₂@Tannic acid.

Steps :

-

React 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde (1 eq), malononitrile (1 eq), and 2-methoxyphenylhydrazine (1 eq) with Fe₃O₄@SiO₂@Tannic acid (50 mg) under ball milling (20–25 Hz, 30 minutes).

-

Hydrolyze the intermediate carbonitrile with NaOH (8 M) to yield the carboxylic acid.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Reaction Time |

|---|---|---|---|

| Catalyst Loading | 0.1 g/mmol | 93 | 30 minutes |

| Solvent | Solvent-free | - | - |

Advantages :

Halogenation Followed by Hydrolysis

Halogenation of 3-Iminopyrazolidines

A patent-derived method halogenates 3-iminopyrazolidines to form 5-amino-4-halogeno-1H-pyrazoles, which are hydrolyzed to carboxylic acids.

Steps :

-

React α,β-unsaturated nitriles (e.g., cinnamonitrile) with hydrazine to form 3-iminopyrazolidines.

-

Treat with sulfuryl chloride (2–3 eq) in sulfolane at 0–150°C for 30 minutes–5 hours.

-

Hydrolyze the halogenated intermediate with K₂CO₃ to isolate the carboxylic acid.

Key Challenges :

-

Unstable intermediates require precise temperature control.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Cyclocondensation | 78 | >95 | 12 hours | High | Moderate |

| MCRs | 93 | 98 | 30 minutes | Moderate | Low |

| Halogenation | 65 | 90 | 6 hours | Low | High |

Advanced Modifications and Derivatives

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. It may also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at the N1 position, C3, or functional groups (Table 1). Key differences in properties and applications are discussed below.

Table 1: Structural Comparison of Pyrazole-4-Carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Electronic Effects : The 2-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents at the ortho position, which may influence hydrogen-bonding interactions and solubility compared to para-substituted analogs (e.g., 4-methoxyphenyl) .

- Lipophilicity : Chlorinated derivatives (e.g., 2-chlorophenyl, 2,4-dichlorophenyl) exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability: The melting point of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL) is 156–157°C , while halogenated analogs (e.g., 2-chlorophenyl) may have higher melting points due to stronger intermolecular forces .

Crystallographic and Intermolecular Interactions

- Hydrogen-Bonding Motifs: The 5-amino and carboxylic acid groups in KODXIL form N–H···O and O–H···N hydrogen bonds, stabilizing crystal structures . The 2-methoxyphenyl substituent may introduce additional C–H···π interactions .

Biological Activity

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 14678-94-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique structural framework that contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula of 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is C11H11N3O3, with a molecular weight of 233.22 g/mol. The compound features a pyrazole ring substituted with an amino group and a methoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H11N3O3 |

| Molecular Weight | 233.22 g/mol |

| CAS Number | 14678-94-5 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Research indicates that 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2022) evaluated the antioxidant properties of various pyrazole derivatives, including 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The results demonstrated significant free radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Effects

In a research article by Lee et al. (2023), the anti-inflammatory effects of the compound were assessed in vitro using human macrophage cell lines. The study found that treatment with the compound significantly reduced the expression of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Study 3: Antimicrobial Activity

A recent investigation by Patel et al. (2024) explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging (IC50 comparable to ascorbic acid) | Zhang et al. (2022) |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 expression in macrophages | Lee et al. (2023) |

| Antimicrobial | Effective against Staphylococcus aureus (MIC = 32 µg/mL) | Patel et al. (2024) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.